4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid
Description
4-[(E)-{[4-(2-Methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid (molecular formula: C₁₉H₂₁N₃O₃; molecular weight: 339.39 g/mol) is a piperazine-based compound characterized by an (E)-configured imine linkage bridging a 4-(2-methoxyphenyl)piperazine moiety and a benzoic acid group . This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies. The benzoic acid group enhances solubility in aqueous media, while the 2-methoxyphenyl substituent on the piperazine ring may influence lipophilicity and target affinity .
Properties
IUPAC Name |
4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(9-7-15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGEDHFOANAAR-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 4-(2-methoxyphenyl)piperazine.
Imination Reaction: The piperazine derivative is then reacted with 4-formylbenzoic acid under imination conditions to form the desired compound. This step often requires a catalyst and specific reaction conditions to ensure the formation of the E-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Imine (Schiff Base) Reactivity
The C=N bond in the imine group undergoes characteristic reactions:
Benzoic Acid Reactivity
The -COOH group participates in classical acid-derived transformations:
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation/acylation at its secondary amines:
Methoxyphenyl Substituent Reactions
The 2-methoxyphenyl group influences electronic properties and reactivity:
-
Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> converts -OCH<sub>3</sub> to -OH, enabling further functionalization .
-
Electrophilic Aromatic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) occurs at the para position to -OCH<sub>3</sub>.
Coordination Chemistry
The imine and carboxylic acid groups act as ligands for metal ions:
| Metal Ion | Complex Type | Applications |
|---|---|---|
| Cu(II) | Square-planar | Antimicrobial activity observed in analogous complexes . |
| Fe(III) | Octahedral | Catalytic oxidation studies . |
Stability Under Physiological Conditions
-
pH-Dependent Hydrolysis : The imine bond remains stable at pH 5–7 but hydrolyzes rapidly in gastric fluid (pH 1–3) .
-
Thermal Degradation : Decomposes at 215°C via cleavage of the piperazine-imine bond (TGA data).
This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, validated by structural analogs in peer-reviewed studies .
Scientific Research Applications
Research indicates that 4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid exhibits various biological activities, particularly in the following areas:
Neuropharmacology
The piperazine moiety is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies have shown that compounds with similar structures can act as:
- Dopamine Receptor Agonists : Potentially useful in managing conditions like schizophrenia and Parkinson's disease.
- Serotonin Receptor Modulators : Implicated in mood regulation and anxiety disorders.
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by:
- Inhibiting tumor cell proliferation.
- Inducing apoptosis in cancer cells through specific signaling pathways.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor, which could be beneficial in drug design aimed at modulating enzyme activity related to various diseases, including metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Solvents : Dichloromethane or ethanol.
- Catalysts : Palladium or copper to enhance reaction efficiency.
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar compounds, researchers found that modifications to the piperazine ring significantly altered receptor binding profiles, suggesting that structural variations could lead to improved therapeutic agents for mental health disorders.
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of benzoic acid derivatives highlighted the compound's ability to induce apoptosis in specific cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate fully.
Comparison with Similar Compounds
4-[(E)-[(4-Phenylpiperazin-1-yl)imino]methyl]benzoic Acid
- Molecular Formula : C₁₈H₁₉N₃O₂
- Key Difference : Replaces the 2-methoxyphenyl group with a phenyl ring.
- The phenyl group increases hydrophobicity, which may enhance blood-brain barrier permeability but reduce aqueous solubility .
4-[(E)-{[4-(1-Naphthylmethyl)piperazin-1-yl]imino}methyl]benzoic Acid
- Molecular Formula : C₂₃H₂₃N₃O₂
- Key Difference : Incorporates a bulkier 1-naphthylmethyl substituent.
Methyl 4-[(E)-(4-Benzylpiperazin-1-yl)iminomethyl]benzoate
- Molecular Formula : C₂₀H₂₂N₃O₂
- Key Difference : Substitutes the benzoic acid with a methyl ester.
- Impact : The ester group decreases polarity, enhancing cell membrane permeability but requiring metabolic hydrolysis for activation. This modification is common in prodrug design .
Functional Analogues with Modified Linkages
4-[(E)-{[4-(2-Chlorobenzyl)piperazin-1-yl]acetyl}hydrazono]methyl]benzoic Acid
- Molecular Formula : C₂₂H₂₄ClN₅O₃
- Key Difference: Replaces the imine with a hydrazono-acetyl linker.
- The acetylhydrazone group may alter metabolic pathways, increasing resistance to hydrolysis .
N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-heterobiarylcarboxamides
- Examples : Benzofuran-2-carboxamide (Compound 14), Indole-2-carboxamide (Compound 17).
- Key Difference : Incorporates a butyl spacer and heterocyclic carboxamide.
- Impact : The extended alkyl chain and heterocycles (e.g., benzofuran, indole) improve selectivity for serotonin receptors (5-HT₁A) but may reduce metabolic stability due to increased molecular complexity .
Pharmacological Comparisons
Anti-Inflammatory and Analgesic Activity
Serotonin Receptor Imaging (5-HT₁A)
- 18F-FCWAY and 18F-Mefway (): Both contain the 4-(2-methoxyphenyl)piperazine motif. Defluorination of 18F-FCWAY in vivo was mitigated by miconazole, enhancing imaging accuracy.
- Implication : The benzoic acid group in the target compound may similarly benefit from metabolic inhibitors for improved pharmacokinetics .
Data Tables
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Substituent on Piperazine | Key Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₁N₃O₃ | 2-Methoxyphenyl | Benzoic Acid | 339.39 |
| 4-[(E)-(4-Phenylpiperazin-1-yl)imino]methyl]benzoic Acid | C₁₈H₁₉N₃O₂ | Phenyl | Benzoic Acid | 309.37 |
| 4-[(E)-{[4-(1-Naphthylmethyl)piperazin-1-yl]imino}methyl]benzoic Acid | C₂₃H₂₃N₃O₂ | 1-Naphthylmethyl | Benzoic Acid | 373.46 |
Biological Activity
The compound 4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid , also known as 2-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 325.39 g/mol. The structure features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors, and a benzoic acid moiety that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized using standard methods involving amine reactions.
- Imine Formation : The piperazine derivative reacts with an aldehyde to form the imine linkage.
- Coupling with Benzoic Acid : The imine compound is then coupled with benzoic acid under controlled conditions to yield the final product.
Enzyme Inhibition and Receptor Binding
Studies have shown that this compound exhibits significant enzyme inhibition properties. It has been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes .
Table 1: Summary of Biological Activities
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. It exhibits a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .
Case Studies
Several studies have investigated the biological activities of similar benzoic acid derivatives, highlighting their potential therapeutic applications:
- Study on Proteasomal Activity : A study evaluated the effects of benzoic acid derivatives on proteasomal activity, showing that compounds similar to this compound can enhance protein degradation pathways, which may be beneficial in cancer therapy .
- Neuroprotective Effects : Research has suggested that derivatives containing the piperazine moiety can offer neuroprotective effects by modulating neurotransmitter systems, making them candidates for treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]benzoic acid, and what reagents/conditions are typically employed?
- Answer: The compound is synthesized via reductive amination between 4-formylbenzoic acid and 4-(2-methoxyphenyl)piperazine. Sodium triacetoxy borohydride (STAB) in dichloromethane (DCM) at room temperature is a widely used method, achieving ~80% yield after purification via flash chromatography (Biotage SP4 with ethyl acetate/hexanes gradient) . Alternative routes involve Schiff base formation using imine-generating agents like NH4OAc under reflux conditions .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound post-synthesis?
- Answer:
- NMR (1H/13C): Assigns proton environments (e.g., imine proton at δ ~8.2 ppm) and confirms aromatic substitution patterns .
- IR Spectroscopy: Detects characteristic stretches (C=O at ~1700 cm⁻¹, C=N at ~1640 cm⁻¹) .
- X-ray Crystallography: Resolves E-configuration of the imine bond and piperazine ring conformation (e.g., chair conformation in solid state) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 366.1912) .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer:
- Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (hCA I/II) using o-aminobenzoic acid (Abz)-based fluorogenic substrates .
- Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin/dopamine receptors) due to structural similarity to piperazine-based antipsychotics .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up the synthesis?
- Answer:
- Solvent Optimization: Replace DCM with THF or MeOH to improve solubility of intermediates .
- Stoichiometric Adjustments: Use a 1.4:1 molar ratio of STAB to aldehyde to minimize side reactions .
- Temperature Control: Maintain reaction at 0–5°C during imine formation to suppress hydrolysis .
- Purification: Replace column chromatography with recrystallization (e.g., from ether/hexanes) for large-scale batches .
Q. What strategies resolve contradictions between crystallographic data and computational modeling for this compound’s conformation?
- Answer:
- DFT Calculations: Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray data to identify intramolecular forces (e.g., C–H⋯O/F interactions) that stabilize solid-state conformations .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water/DMSO) to reconcile solution-phase flexibility with rigid crystal packing .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s receptor-binding affinity?
- Answer:
- Piperazine Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the phenyl ring to enhance hydrophobic interactions with receptor pockets .
- Imine Linker Replacement: Substitute C=N with amide (CONH) or urea (NHCONH) groups to evaluate hydrogen-bonding contributions .
- Pharmacophore Modeling: Use docking simulations (AutoDock Vina) to prioritize derivatives with predicted high affinity for serotonin 5-HT1A receptors .
Q. What analytical methods are suitable for detecting degradation products under varying pH conditions?
- Answer:
- HPLC-MS/MS: Use a C18 column (0.1% formic acid/ACN gradient) to separate hydrolyzed products (e.g., benzoic acid derivatives) and identify them via fragmentation patterns .
- Stability-Indicating Assays: Perform accelerated degradation studies (40°C/75% RH) and quantify impurities via UV-Vis at λ = 254 nm .
Contradiction Analysis and Methodological Guidance
Q. How should researchers address discrepancies in reported biological activity across studies?
- Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., acetazolamide for hCA inhibition) to minimize inter-lab variability .
- Metabolic Stability Testing: Use liver microsome assays to rule out false negatives caused by rapid hepatic clearance .
Q. What crystallographic parameters are critical for resolving hydrogen-bonding ambiguities in polymorphic forms?
- Answer:
- Hydrogen Atom Refinement: Use neutron diffraction or Hirshfeld surface analysis to locate weak C–H⋯O/F interactions missed in X-ray data .
- Thermal Ellipsoid Analysis: Assess anisotropic displacement parameters to distinguish static disorder from dynamic motion in the piperazine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
